

Stereospecific Activity of Dinotefuran Enantiomers: An In-depth Technical Guide

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Compound of Interest		
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Abstract

Dinotefuran, a third-generation neonicotinoid insecticide, possesses a chiral center, leading to the existence of two enantiomers: (S)-dinotefuran and (R)-dinotefuran. This technical guide provides a comprehensive overview of the stereospecific activity of these enantiomers, highlighting the significant differences in their biological and environmental interactions. The (S)-enantiomer generally exhibits significantly higher toxicity to non-target organisms, such as honeybees, primarily due to its stronger binding affinity to specific nicotinic acetylcholine receptor (nAChR) subtypes. Conversely, the (R)-enantiomer often retains comparable or even superior insecticidal efficacy against target pests. This enantiomeric differentiation presents a critical opportunity for the development of more selective and environmentally benign pesticides. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.

Differential Biological Activity

The insecticidal and toxicological properties of dinotefuran are highly dependent on the stereochemistry of its enantiomers. This section explores the differential activity against target pests and non-target organisms.

Insecticidal Activity Against Target Pests



While the (S)-enantiomer is often more potent, the (R)-enantiomer of dinotefuran demonstrates substantial and sometimes comparable insecticidal activity against various sucking pests. This suggests that the development of enantiomerically enriched or pure **(R)-dinotefuran** formulations could maintain effective pest control.[1]

Toxicity to Non-Target Organisms

A significant body of evidence reveals that (S)-dinotefuran is considerably more toxic to non-target organisms, most notably pollinators like the honeybee (Apis mellifera) and soil organisms like the earthworm (Eisenia fetida).

The (S)-enantiomer of dinotefuran is acutely more toxic to honeybees than the (R)-enantiomer, with toxicity differences reported to be over 100-fold in some cases.[1] This heightened toxicity is a major concern for pollinator health. Chronic exposure to even sublethal doses of dinotefuran enantiomers can negatively impact larval survival and development.[2] Interestingly, honeybees have been observed to preferentially consume food containing S-dinotefuran, which may be linked to a thermogenic effect induced by this enantiomer.[3]

Studies on earthworms have shown that S-(+)-dinotefuran is more toxic than both the racemic mixture and the R-(-)-dinotefuran enantiomer.[4] This enantioselective toxicity is also observed in sublethal effects, such as DNA damage and alterations in enzyme activities.

In zebrafish (Danio rerio), dinotefuran enantiomers exhibit stereoselective subchronic toxicity. [5] The S-dinotefuran isomer tends to accumulate more readily in zebrafish and induces greater oxidative damage.[5] However, in terms of acute toxicity to zebrafish, the R-(-)-dinotefuran enantiomer has been reported to have a greater toxic effect than the racemate and the S-(+)-enantiomer.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the differential activity and properties of dinotefuran enantiomers.

Table 1: Comparative Toxicity of Dinotefuran Enantiomers to Honeybees (Apis mellifera)



Enantiomer/Mixture	Contact Toxicity (LD50, μ g/bee)	Oral Toxicity (LC50, mg/L)
(S)-(+)-dinotefuran	0.023	0.125
(R)-(-)-dinotefuran	2.997	5.127
Racemic dinotefuran	0.041	0.328

Source: Chen, Z., et al. (2019).[1]

Table 2: Comparative Insecticidal Activity of Dinotefuran Enantiomers Against Target Pests

Target Pest	Exposure Route	(S)-(+)- dinotefuran (LC50/LD50)	(R)-(-)- dinotefuran (LC50/LD50)	Fold Difference (S vs. R)
Aphis gossypii	Contact	-	-	~2.7
Aphis gossypii	Oral	-	-	~3.2
Apolygus lucorum	Contact	-	-	~3.3
Apolygus lucorum	Oral	-	-	~3.4

Source: Chen, Z., et al. (2019).[1] (Note: Specific LC50/LD50 values were not provided in the abstract, only the fold difference).

Table 3: Enantioselective Degradation of Dinotefuran in Soil

Enantiomer	Half-life (days)
(+)-dinotefuran	21.7
(-)-dinotefuran	16.5

Source: Chen, et al. (2014), as cited in a review.[7][8]



Mechanism of Stereospecific Activity: Interaction with nAChRs

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. The stereospecificity of dinotefuran's activity is largely attributed to the differential binding of its enantiomers to these receptors.

Binding Affinity to Honeybee nAChRs

Electrophysiological studies and molecular docking have revealed that (S)-dinotefuran has a significantly higher binding affinity for honeybee nAChRs, particularly the α8 subunit, compared to **(R)-dinotefuran**.[1][5] This stronger interaction is due to a more stable and functional binding cavity for the (S)-enantiomer, facilitated by a more extensive hydrogen bond network. [1] The binding score for S-dinotefuran with the Amelα8/ratβ2 receptor model has been reported to be 7.15, which is higher than that of R-dinotefuran (6.09).[1][5]

Species Selectivity

Interestingly, while a pronounced enantioselectivity is observed in honeybees, both dinotefuran enantiomers exhibit similar bioactivity towards the nAChRs of the cotton aphid (Aphis gossypii). [5][9] This species selectivity is crucial for the prospect of developing safer insecticides, as the (R)-enantiomer can effectively control the target pest while posing a reduced risk to pollinators. The differential binding is influenced by key amino acid residues at the receptor's binding site. [9]

Strong Binding Honeybee nAChR (a8 subunit) Weak Binding Weak Binding (R)-dinotefuran Weak Binding Cotton Aphid nAChR Effective Binding

Dinotefuran Enantiomer Interaction with nAChRs



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Caption: Interaction of dinotefuran enantiomers with nAChRs.

Experimental Protocols

This section outlines the general methodologies employed in the study of dinotefuran enantiomers.

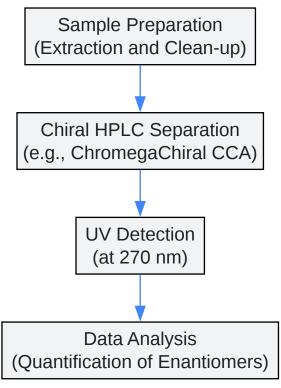
Enantiomer Separation and Analysis

The separation and quantification of dinotefuran enantiomers are typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

- Column: A chiral column, such as the ChromegaChiral CCA, is used.[10]
- Mobile Phase: A common mobile phase composition is a mixture of n-hexane, ethanol, and methanol (e.g., 85:5:10, v/v/v).[10]
- Flow Rate: A typical flow rate is 1.0 mL/min.[10]
- Detection: UV detection at a wavelength of 270 nm is commonly employed.[10]
- Elution Order: Under these conditions, (+)-dinotefuran is often the first enantiomer to elute, followed by (-)-dinotefuran.[10]



General Workflow for Dinotefuran Enantiomer Analysis



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Caption: Workflow for dinotefuran enantiomer analysis.

Toxicity Bioassays

Standard toxicological methods are used to determine the LD50 (median lethal dose) and LC50 (median lethal concentration) values.

- Contact Toxicity: The insecticide is topically applied to the dorsal thorax of the test organism (e.g., honeybees).
- Oral Toxicity: The insecticide is incorporated into a food source (e.g., sucrose solution for honeybees) which is then consumed by the test organism.
- Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours)
 to calculate the LD50 or LC50 values.

nAChR Binding Assays



Radioligand binding assays are employed to determine the binding affinity of the dinotefuran enantiomers to nAChRs.

- Preparation of Receptor Source: Nerve cord membranes from insects (e.g., American cockroaches) are prepared as the source of nAChRs.[11]
- Radioligand: A radiolabeled ligand that binds to nAChRs, such as [3H]epibatidine or [3H]dinotefuran, is used.[11][12]
- Competitive Binding: The ability of the unlabeled dinotefuran enantiomers to displace the radioligand from the receptors is measured.
- Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Molecular Docking

Computational molecular docking studies are used to predict and analyze the binding interactions between the dinotefuran enantiomers and the nAChR.

- Receptor Modeling: A 3D model of the target nAChR subunit (e.g., honeybee α8 subunit) is generated.
- Ligand Preparation: The 3D structures of the (S)- and (R)-dinotefuran enantiomers are prepared.
- Docking Simulation: A docking program is used to predict the binding poses and calculate the binding affinity (e.g., binding score) of each enantiomer to the receptor.[1]
- Interaction Analysis: The specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the differential binding.[5]

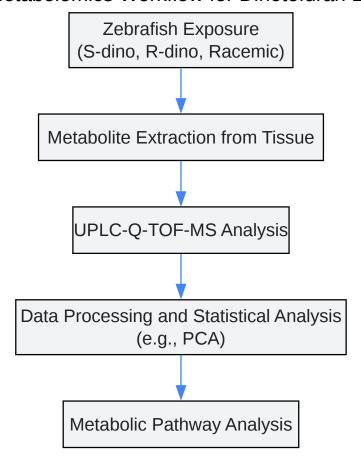
Metabolomics Studies

Metabolomics approaches, such as Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), are used to investigate the enantioselective effects on metabolic pathways in organisms like zebrafish.[6][13]



- Exposure: The model organisms are exposed to sublethal concentrations of the individual enantiomers or the racemic mixture.
- Metabolite Extraction: Metabolites are extracted from the tissues of the exposed organisms.
- UPLC-Q-TOF-MS Analysis: The extracted metabolites are separated and detected by UPLC-Q-TOF-MS.
- Data Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis) is used to identify metabolic perturbations and affected pathways.[13]

Zebrafish Metabolomics Workflow for Dinotefuran Enantiomers



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